![molecular formula C18H14N2O4S2 B4012552 3-(4-methoxybenzyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012552.png)
3-(4-methoxybenzyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the Knoevenagel condensation reaction, followed by cyclocondensation. A specific example includes the synthesis of related compounds through the reaction of isothiocyanatosulfonamides with sulfanylacetic acid, leading to 2-thioxo-4-thiazolidinones, which can then undergo further functionalization (El-Gaby et al., 2009).
Molecular Structure Analysis
Molecular and solid-state structures of thiazolidinone derivatives have been elucidated using X-ray diffraction and density functional theory (DFT) studies. These analyses reveal that thiazolidinones often crystallize in specific systems and exhibit interesting geometrical features, such as wide angles at the methine carbon atom linking the two rings. The structure-activity relationships (SAR) of these compounds are critical for understanding their biological activities (Benhalima et al., 2011).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including addition reactions with thiols and reactions with electrophiles to synthesize diverse derivatives. These reactions expand the chemical diversity of the thiazolidinone scaffold and enable the exploration of new biological activities. The presence of substituents like the methoxybenzyl and nitrobenzylidene groups plays a significant role in the chemical reactivity of these compounds (Nagase, 1974).
properties
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-24-15-8-4-13(5-9-15)11-19-17(21)16(26-18(19)25)10-12-2-6-14(7-3-12)20(22)23/h2-10H,11H2,1H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCYPDCPBFEGED-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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